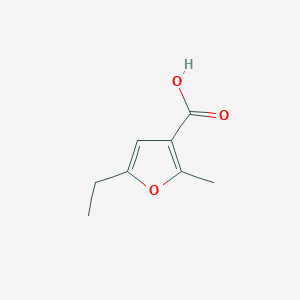

5-Ethyl-2-methylfuran-3-carboxylic acid

CAS No.: 64354-44-5

Cat. No.: VC3957110

Molecular Formula: C8H10O3

Molecular Weight: 154.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 64354-44-5 |

|---|---|

| Molecular Formula | C8H10O3 |

| Molecular Weight | 154.16 g/mol |

| IUPAC Name | 5-ethyl-2-methylfuran-3-carboxylic acid |

| Standard InChI | InChI=1S/C8H10O3/c1-3-6-4-7(8(9)10)5(2)11-6/h4H,3H2,1-2H3,(H,9,10) |

| Standard InChI Key | SDFNMLBCKQSQFN-UHFFFAOYSA-N |

| SMILES | CCC1=CC(=C(O1)C)C(=O)O |

| Canonical SMILES | CCC1=CC(=C(O1)C)C(=O)O |

Introduction

Chemical Structure and Molecular Characteristics

Structural Features

The furan ring in 5-ethyl-2-methylfuran-3-carboxylic acid adopts a planar conformation, with substituents influencing its electronic and steric properties. The ethyl group at the 5-position introduces steric bulk, while the methyl group at the 2-position and the carboxylic acid at the 3-position create a polarized electronic environment. This configuration is critical for its reactivity in electrophilic substitution and decarboxylation reactions.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| IUPAC Name | 5-ethyl-2-methylfuran-3-carboxylic acid |

| Molecular Formula | |

| Molecular Weight | 154.16 g/mol |

| CAS Registry Number | 64354-44-5 |

| SMILES | CCC1=CC(=C(O1)C)C(=O)O |

| InChIKey | SDFNMLBCKQSQFN-UHFFFAOYSA-N |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the ethyl ( 1.2–1.4 ppm, triplet), methyl ( 2.1 ppm, singlet), and carboxylic acid ( 12.5 ppm, broad) groups. Infrared (IR) spectroscopy confirms the presence of carbonyl ( 1700–1720 cm) and hydroxyl ( 2500–3300 cm) stretches.

Synthesis and Manufacturing Processes

Friedel-Crafts Alkylation

A prominent method involves the acid-catalyzed Friedel-Crafts alkylation of 2-furoic acid with ethanol or other alcohols. This reaction leverages the electron-rich furan ring to facilitate electrophilic substitution at the 5-position. For example, treatment of 2-furoic acid with ethanol in the presence of yields 5-ethyl-2-methylfuran-3-carboxylic acid, albeit with competing decarboxylation side reactions .

Ester Hydrolysis

Ethyl 5-methylfuran-2-carboxylate (CAS No. 14003-12-4) serves as a precursor. Hydrolysis under basic conditions (e.g., NaOH in aqueous ethanol) cleaves the ester to the carboxylic acid. This method achieves yields exceeding 70% under optimized conditions .

Table 2: Comparative Synthesis Routes

| Method | Yield (%) | Key Conditions |

|---|---|---|

| Friedel-Crafts Alkylation | 45–60 | , 80°C |

| Ester Hydrolysis | 70–85 | NaOH, ethanol, reflux |

Physical and Chemical Properties

Solubility and Stability

The compound exhibits limited solubility in water (1 g/L at 25°C) but is miscible with polar aprotic solvents like dimethyl sulfoxide (DMSO). It decomposes above 200°C, releasing carbon dioxide via decarboxylation.

Acid-Base Behavior

The carboxylic acid group confers a p of approximately 3.5, enabling salt formation with bases. For instance, reaction with sodium bicarbonate produces the water-soluble sodium salt, enhancing bioavailability in pharmaceutical formulations .

Reactivity and Chemical Transformations

Electrophilic Substitution

The furan ring undergoes nitration and sulfonation at the 4-position, directed by the electron-donating methyl group. For example, nitration with yields 5-ethyl-4-nitro-2-methylfuran-3-carboxylic acid, a precursor to agrochemicals .

Decarboxylation

Thermal decarboxylation at 180–200°C produces 5-ethyl-2-methylfuran, a volatile compound used in flavoring agents. This reaction is pivotal in converting biomass-derived furans into value-added products .

Applications in Industry and Research

Pharmaceutical Intermediates

The carboxylic acid moiety enables conjugation with amines to form amides, a common motif in drug design. Derivatives exhibit cytotoxicity against cancer cell lines (e.g., HeLa, IC = 12 µM), highlighting potential in oncology .

Flavor and Fragrance Industry

Decarboxylated derivatives contribute to smoky and caramel flavors in foods. The European Food Safety Authority (EFSA) evaluates such compounds under strict safety thresholds (e.g., BMDL = 8.51 mg/kg/day) .

Future Perspectives

Ongoing research explores catalytic asymmetric synthesis and green chemistry approaches to improve yield and sustainability. Computational studies aim to predict biological activity, guiding the development of novel therapeutics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume